Dimethyl suberate

描述

This compound has been reported in Pueraria montana var. lobata, Astragalus mongholicus, and Astragalus membranaceus with data available.

Structure

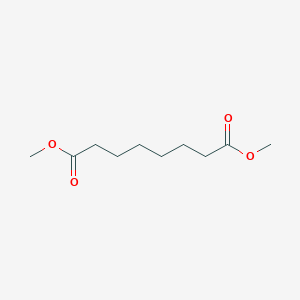

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLCRJXCNQABMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061926 | |

| Record name | Dimethyl suberate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-09-8 | |

| Record name | Dimethyl suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedioic acid, 1,8-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, 1,8-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl suberate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl suberate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Suberate from Suberic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl suberate from suberic acid via Fischer esterification. The document details the chemical principles, experimental protocols, and data analysis relevant to this process, tailored for professionals in research and drug development.

Introduction

This compound, the dimethyl ester of suberic acid, is a valuable chemical intermediate in various fields, including the synthesis of pharmaceuticals, polymers, and as a reagent in the preparation of isotopically labeled compounds for metabolic research.[1] Its synthesis from suberic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide will provide a detailed methodology for this synthesis, including reaction conditions, purification techniques, and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of this compound from suberic acid and methanol is an equilibrium process catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).[2][4] The reaction involves the nucleophilic attack of the methanol oxygen on the protonated carbonyl carbon of each carboxylic acid group in suberic acid. To drive the equilibrium towards the formation of the diester, an excess of methanol is typically used, and the water formed as a byproduct can be removed.[2][4]

The overall reaction is as follows:

HOOC-(CH₂)₆-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₆-COOCH₃ + 2 H₂O (Suberic Acid) (Methanol) (this compound) (Water)

The mechanism of Fischer esterification proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

This process occurs at both carboxylic acid functional groups of the suberic acid molecule to yield this compound.

Experimental Data

Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Suberic Acid | C₈H₁₄O₄ | 174.19 | 141-144 | 230 (15 mmHg) | 1.27 | - |

| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | 0.792 | 1.329 |

| This compound | C₁₀H₁₈O₄ | 202.25 | -1.6[1] | 268[1][5][6] | 1.014[1][5][6] | 1.432[1][5][6] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 | 1.427 |

Typical Reaction Parameters

| Parameter | Value |

| Reactant Ratio (Suberic Acid:Methanol) | 1 : >10 (molar ratio, methanol often used as solvent) |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |

| Temperature | Reflux temperature of methanol (approx. 65°C) |

| Reaction Time | 1 - 10 hours (monitor by TLC)[2] |

| Work-up | Neutralization with aqueous sodium bicarbonate |

| Purification | Extraction and distillation or column chromatography[2] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

-

Suberic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether (or ethyl acetate)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve suberic acid in an excess of methanol (e.g., for 10g of suberic acid, use 100-150 mL of methanol).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 1-2 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted suberic acid. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper). Be cautious as CO₂ gas will be evolved.

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

Fischer Esterification Signaling Pathway

References

- 1. Cas 1732-09-8,this compound | lookchem [lookchem.com]

- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. This compound 99 1732-09-8 [sigmaaldrich.com]

- 6. 1732-09-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Dimethyl Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive profile of dimethyl suberate. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and its applications as a chemical intermediate.

Chemical Identity and Structure

This compound, also known by its IUPAC name dimethyl octanedioate, is the diester formed from suberic acid and methanol.[1] It is classified as a fatty acid methyl ester.[2] Its linear aliphatic structure and terminal ester functional groups make it a versatile building block in organic synthesis, particularly in the production of polymers and other complex molecules.[1]

Key Identifiers:

-

IUPAC Name: dimethyl octanedioate[2]

-

Synonyms: Dimethyl octanedioate, Suberic acid dimethyl ester, Octanedioic acid 1,8-dimethyl ester[2]

-

CAS Number: 1732-09-8

-

Molecular Formula: C₁₀H₁₈O₄[2]

-

Molecular Weight: 202.25 g/mol [2]

Structural Representations:

-

SMILES: COC(=O)CCCCCCC(=O)OC[2]

-

InChI: InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3[2]

-

InChIKey: LNLCRJXCNQABMV-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[3] It is characterized by limited solubility in water but good solubility in common organic solvents such as ethanol and ether.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 202.25 g/mol | [2] |

| Melting Point | -1.6 °C | [3] |

| Boiling Point | 268 °C (at 760 mmHg) | [3] |

| Density | 1.014 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.432 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Solubility | Soluble in ethanol, ether; limited in water | [1] |

Chemical Reactivity and Profile

The reactivity of this compound is primarily dictated by its two ester functional groups. These sites are susceptible to nucleophilic acyl substitution.

Hydrolysis

Under acidic or basic conditions, this compound undergoes hydrolysis to yield suberic acid and methanol. The reaction is reversible under acidic conditions, following a typical AAC2 mechanism.[4] In the presence of a strong base, such as sodium hydroxide, the hydrolysis is effectively irreversible due to the formation of the disodium salt of suberic acid.

Reduction

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce both ester groups of this compound.[5] The reaction proceeds through an aldehyde intermediate which is further reduced to yield 1,8-octanediol as the final product.[6] This transformation is a fundamental method for converting dicarboxylic esters into diols.

Transesterification

In the presence of an acid or base catalyst and another alcohol, this compound can undergo transesterification. This equilibrium-driven process is central to its use in polymer chemistry, where it can react with diols to form polyesters through the repeated formation of new ester linkages and the removal of methanol.

Experimental Protocols

The following sections detail generalized but robust methodologies for the synthesis and characterization of this compound.

Synthesis via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification of suberic acid with methanol.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend suberic acid (1.0 equivalent) in an excess of methanol, which acts as both reactant and solvent (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.[8]

Spectroscopic Characterization

Methodology:

-

Sample Preparation: Prepare a solution by dissolving 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300-600 MHz spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher number of scans (e.g., 256-1024) and a longer relaxation delay may be necessary.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Expected Spectral Data (in CDCl₃):

| ¹H NMR Data | δ (ppm) | Multiplicity | Integration | Assignment |

| Protons on C4, C5 | ~1.32 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| Protons on C3, C6 | ~1.62 | Multiplet | 4H | -OOC-CH₂-CH₂ - |

| Protons on C2, C7 | ~2.30 | Triplet | 4H | -OOC-CH₂ - |

| Methyl Protons | ~3.67 | Singlet | 6H | -O-CH₃ |

| ¹³C NMR Data | δ (ppm) | Assignment |

| Carbons C4, C5 | ~24.8 | -CH₂-C H₂-C H₂-CH₂- |

| Carbons C3, C6 | ~28.9 | -OOC-CH₂-C H₂- |

| Carbons C2, C7 | ~34.0 | -OOC-C H₂- |

| Methyl Carbons | ~51.4 | -O-C H₃ |

| Carbonyl Carbons (C1, C8) | ~174.2 | C =O |

| (Note: Chemical shifts are approximate and based on typical values for aliphatic esters.[9]) |

Methodology:

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop directly onto the crystal.

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates or ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2950-2850 | Strong | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1740 | Very Strong | C=O stretching | Ester Carbonyl |

| 1465-1435 | Medium | C-H bending | CH₂ / CH₃ |

| 1250-1150 | Strong | C-O stretching (asymm.) | Ester (C-O-C) |

(Note: Wavenumbers are approximate and based on typical values for aliphatic esters.[10][11])

Applications in Research and Drug Development

While not typically a pharmacologically active agent itself, this compound serves as a crucial difunctional monomer and chemical intermediate.

Monomer for Biodegradable Polyesters

In the field of drug delivery, aliphatic polyesters are widely used due to their biocompatibility and biodegradability.[6][12] this compound can be used in polycondensation reactions with diols (e.g., 1,4-butanediol) to synthesize polyesters. These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[13][14]

Chemical Intermediate

This compound is a precursor for various chemical syntheses. For instance, it has been used in the preparation of isotopically labeled oleates, which are valuable tools in metabolic research and the development of drugs targeting lipid-related pathways.[15] Its symmetrical C8 backbone can be incorporated into larger molecules where a flexible, lipophilic spacer is required.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1732-09-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FTIR analysis of dimethyl ether decomposition products following charge transfer ionization with Ar+ under matrix isolation conditions [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Dimethyl Suberate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl suberate, the dimethyl ester of suberic acid, is a chemical compound with applications in various scientific fields, including as a plasticizer, in the synthesis of polymers, and as an intermediate in the production of various chemical compounds.[1][2] A thorough understanding of its physicochemical properties is essential for its effective application in research and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural and physical properties, and solubility. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory practice.

Chemical Identity and Structure

-

IUPAC Name: Dimethyl octanedioate[3]

-

Synonyms: Dimethyl 1,6-hexanedicarboxylate, Dimethyl octane-1,8-dioate, Suberic acid dimethyl ester[1][4]

-

CAS Number: 1732-09-8[5]

-

Molecular Formula: C₁₀H₁₈O₄[5]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄ | [5][7] |

| Molecular Weight | 202.25 g/mol | [6][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][5][8] |

| Melting Point | -1.6 °C to -3.1 °C | [5][7] |

| Boiling Point | 268 °C (at 760 mmHg) | [5][6] |

| 120-121 °C (at 8 Torr) | [7] | |

| Density | 1.014 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.432 | [5][6] |

| Vapor Pressure | 0.00789 mmHg at 25 °C | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| LogP (o/w) | 1.882 (estimated) | [4][8] |

Solubility

This compound exhibits limited solubility in water due to its hydrophobic alkyl chain.[1] It is, however, soluble in many common organic solvents.[1]

| Solvent | Solubility | Reference |

| Water | 403.8 mg/L at 25 °C (estimated) | [4] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Dimethylformamide (DMF) | Soluble | [9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for the different types of protons in the molecule.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the functional groups present, notably the C=O stretching of the ester groups.[11]

-

Mass Spectrometry: The mass spectrum of this compound can be used to determine its molecular weight and fragmentation pattern.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available equipment and specific experimental goals.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[12] For substances like this compound, which has a melting point below room temperature, a cooling method would be employed.

Principle: A sample is cooled at a controlled rate, and the temperature at which crystallization begins (freezing point) is observed. For a pure compound, the melting point and freezing point are the same.

Apparatus:

-

Melting point apparatus with cooling capability or a suitable cooling bath (e.g., dry ice/acetone)

-

Capillary tubes

-

Thermometer or digital temperature probe

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Place the capillary tube into the melting point apparatus or cooling bath.

-

Cool the sample at a slow, controlled rate (e.g., 1-2 °C per minute) while observing the sample.

-

Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range represents the freezing/melting point.[13][14]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15]

Principle: A small amount of the liquid is heated, and the temperature at which it boils and its vapor is in equilibrium with the liquid is measured. The capillary method is a common micro-technique.[16]

Apparatus:

-

Thiele tube or a melting point apparatus equipped for boiling point determination

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating block.[15][17]

-

Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn up into the capillary tube.[15][16]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[18]

Principle: A surplus of the solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Vials or flasks with secure caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

Seal the vial and place it in a constant temperature shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19]

-

After agitation, allow the solution to stand to let undissolved material settle.

-

Centrifuge the sample to further separate the undissolved solute.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any remaining solid particles.[20]

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Logical Relationship for Property Determination

This diagram outlines the logical flow for characterizing the fundamental physicochemical properties of a chemical substance like this compound.

Caption: Logical flow for the physicochemical characterization of this compound.

References

- 1. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1732-09-8 [thegoodscentscompany.com]

- 5. This compound [chembk.com]

- 6. This compound 99% | 1732-09-8 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | 1732-09-8 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound(1732-09-8) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(1732-09-8) IR Spectrum [chemicalbook.com]

- 12. westlab.com [westlab.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. jove.com [jove.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. materialneutral.info [materialneutral.info]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Dimethyl Suberate for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Dimethyl Suberate, a chemical compound with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Compound Specifications

This compound, also known as dimethyl octanedioate, is a dicarboxylic acid ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 1732-09-8 | [1][2][3] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Synonyms | Octanedioic acid dimethyl ester, Suberic acid dimethyl ester | [1][3] |

Applications in Cross-Linking Methodologies

While this compound itself is primarily used as a chemical intermediate, its derivatives, such as disuccinimidyl suberate (DSS) and dimethyl suberimidate (DMS), are extensively used as cross-linking agents in proteomics and molecular biology.[4] These reagents are invaluable for studying protein-protein interactions.

Experimental Protocol: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)

This protocol provides a general framework for cross-linking proteins using DSS, a common derivative of this compound.

Materials:

-

DSS (Disuccinimidyl suberate)

-

Dry, amine-free solvent (e.g., DMSO or DMF)

-

Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

-

Reagent Preparation: Immediately before use, dissolve DSS in DMSO or DMF to create a stock solution.

-

Protein Preparation: Ensure the protein sample is in an amine-free buffer to prevent unwanted reactions.

-

Cross-Linking Reaction:

-

Add the DSS stock solution to the protein sample. The final concentration of DSS should be empirically determined but typically ranges from 0.25 to 5 mM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Analysis: The cross-linked products can now be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify interacting proteins.

Experimental Protocol: Cross-Linking of Yeast Nucleosomes with Dimethyl Suberimidate (DMS)

This protocol details the use of DMS for analyzing the interactions within yeast nucleosomes.[3]

Materials:

-

Yeast nucleosome preparation

-

DMS (Dimethyl suberimidate)

-

E buffer (composition not specified in the provided context)

-

1 M Tris-HCl, pH 7.5

-

100% Trichloroacetic acid (TCA)

-

Acetone

Procedure:

-

DMS Stock Solution: Prepare a fresh 11 mg/ml solution of DMS in E buffer at room temperature.[3]

-

Reaction Initiation: Add 1/10 volume of the DMS stock solution to the nucleosome sample for a final concentration of 1 mg/ml.[3]

-

Incubation: Incubate the mixture at room temperature with rotation for 60 minutes.[3]

-

Quenching: Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the reaction. Continue rotation for an additional 15 minutes at room temperature.[3]

-

Sample Preparation for Analysis:

-

Take a 100 μl aliquot for SDS-PAGE analysis.

-

Add 1/10 volume of 100% TCA to the aliquot and incubate at room temperature for 10 minutes.

-

Centrifuge at maximum speed for 10 minutes at room temperature.

-

Remove the supernatant and wash the pellet with 1 ml of acetone at room temperature.

-

Air-dry the pellet for 30 minutes and resuspend in 50 μl of 2x sample buffer.[3]

-

Visualizing Experimental Workflows

To further elucidate the practical application of suberate-based cross-linkers, the following diagrams illustrate the logical workflow of a typical cross-linking experiment.

Caption: General workflow for protein cross-linking using DSS.

Caption: Logical flow of a protein interaction study.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interpretation of the Dimethyl Suberate Mass Spectrum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of dimethyl suberate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of organic molecules. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a detailed experimental protocol for acquiring similar spectra.

Introduction to this compound and Mass Spectrometry

This compound, the dimethyl ester of octanedioic acid, possesses the chemical formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol .[1] In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure.

Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum

The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

-

Ionization Source: Electron Ionization (EI).

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

Procedure:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column. The column temperature is programmed to increase over time (e.g., starting at 50 °C and ramping to 250 °C at 10 °C/min) to separate the analyte from any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Analysis of the this compound Mass Spectrum

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The key peaks and their proposed structures are detailed below.

Data Presentation

The prominent ions observed in the mass spectrum of this compound are summarized in the following table. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Identity of Neutral Loss |

| 202 | ~5 | [C₁₀H₁₈O₄]⁺• | - |

| 171 | ~20 | [M - •OCH₃]⁺ | •OCH₃ (Methoxide radical) |

| 169 | ~10 | [M - •CH₃O - H₂]⁺ | •CH₃O + H₂ |

| 143 | ~30 | [M - •COOCH₃]⁺ | •COOCH₃ (Methoxycarbonyl radical) |

| 138 | ~15 | [C₇H₁₀O₃]⁺• | C₃H₈O |

| 129 | ~40 | [M - •OCH₃ - CH₂O]⁺ | •OCH₃ + CH₂O |

| 111 | ~35 | [C₇H₁₁O]⁺ | C₃H₇O₃ |

| 98 | ~60 | [C₅H₆O₂]⁺• | C₅H₁₂O₂ |

| 87 | ~70 | [CH₃OCO(CH₂)₂]⁺ | C₅H₁₁O₂ |

| 83 | ~50 | [C₆H₁₁]⁺ | C₄H₇O₄ |

| 74 | 100 | [CH₃OCOHCH₂]⁺• | C₆H₁₂O₂ |

| 59 | ~65 | [•COOCH₃]⁺ | C₉H₁₈O₂ |

| 55 | ~90 | [C₄H₇]⁺ | C₆H₁₁O₄ |

Interpretation of Key Fragmentations

The fragmentation of this compound is primarily driven by cleavages at and near the two ester functional groups. The principal fragmentation pathways are alpha-cleavage and McLafferty rearrangement.

-

Molecular Ion (m/z 202): The peak at m/z 202 corresponds to the intact molecular ion ([C₁₀H₁₈O₄]⁺•). Its relatively low abundance is typical for long-chain esters under EI conditions, as the molecular ion readily undergoes fragmentation.

-

Loss of a Methoxide Radical (m/z 171): Alpha-cleavage adjacent to the carbonyl group results in the loss of a methoxide radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion at m/z 171.

-

Loss of a Methoxycarbonyl Radical (m/z 143): Cleavage of the bond between the α- and β-carbons to one of the ester groups results in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da), yielding an ion at m/z 143. This is a common fragmentation pathway for methyl esters.

-

McLafferty Rearrangement (m/z 74): The base peak at m/z 74 is a hallmark of methyl esters of long-chain carboxylic acids. It arises from a McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a stable enol radical cation and the elimination of a neutral alkene.

-

Other Significant Fragments:

-

m/z 129: This ion is likely formed by the loss of a methoxide radical followed by the loss of formaldehyde (CH₂O).

-

m/z 98: This fragment likely arises from a more complex rearrangement and cleavage of the hydrocarbon chain.

-

m/z 87: This ion can be attributed to the cleavage of the C-C bond at the γ-position relative to one of the carbonyl groups.

-

m/z 59: This peak corresponds to the methoxycarbonyl cation ([•COOCH₃]⁺).

-

m/z 55: This is a common hydrocarbon fragment, likely the butyl cation ([C₄H₇]⁺), formed from the cleavage of the aliphatic chain.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

Conclusion

The electron ionization mass spectrum of this compound provides a wealth of structural information through its distinct fragmentation pattern. The key fragmentation pathways, including alpha-cleavage and McLafferty rearrangement, are characteristic of long-chain dimethyl esters. By understanding these fragmentation mechanisms and utilizing the provided data and experimental protocol, researchers can confidently identify this compound and interpret the mass spectra of related compounds. This guide serves as a valuable technical resource for professionals engaged in chemical analysis and drug development.

References

Solubility Profile of Dimethyl Suberate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl suberate in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in designing experiments, formulating solutions, and understanding the physicochemical properties of this compound.

Core Data: Solubility of this compound

The solubility of a compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug delivery. Below is a summary of the available data on the solubility of this compound. It is important to note that while qualitative data is readily available, precise quantitative solubility data in organic solvents is limited in publicly accessible literature.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 403.8 mg/L (estimated)[1][2] | 25 |

| Ethanol | Protic, Polar | Soluble[3] | Not Specified |

| Diethyl Ether | Ethereal, Non-polar | Soluble[3] | Not Specified |

| Acetone | Ketone, Polar Aprotic | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | Soluble | Not Specified |

| Dimethylformamide (DMF) | Amide, Polar Aprotic | Soluble | Not Specified |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited sources. Researchers should determine the quantitative solubility for their specific experimental conditions if a precise concentration is required.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following section outlines a standard experimental protocol for determining the solubility of a compound like this compound.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solution is at its maximum and constant over time. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Reagents:

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vials for sample collection

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks containing a precise volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: If necessary, dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

A Technical Guide to Research-Grade Dimethyl Suberate: Purity, Quality, and Analytical Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Dimethyl suberate. It is intended to assist researchers, scientists, and professionals in drug development in understanding and verifying the quality of this important chemical intermediate. This document outlines typical specifications, detailed analytical methodologies for quality control, and a practical experimental workflow.

Introduction to this compound

This compound, also known as dimethyl octanedioate, is the diester of suberic acid and methanol.[1][2] Its chemical structure is characterized by an eight-carbon aliphatic chain with methyl ester groups at both ends.[1] This bifunctional molecule serves as a valuable building block in organic synthesis. In research settings, it is frequently utilized as a starting material for the synthesis of more complex molecules, including isotopically labeled compounds for metabolic studies and various pharmaceutical intermediates.[2] Given its role as a precursor, the purity and quality of this compound are of paramount importance to ensure the integrity and success of subsequent reactions and experiments.

Quality and Purity Specifications

Research-grade this compound is typically supplied as a colorless to pale yellow liquid.[1] The quality of the reagent is defined by a set of physical and chemical parameters, with purity being the most critical. The specifications provided by various suppliers are summarized below.

Physical Properties

A summary of the typical physical properties of research-grade this compound is presented in Table 1. These properties are intrinsic to the molecule and can be used as preliminary identification markers.

Table 1: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| Boiling Point | 268 °C (lit.) |

| Density | 1.014 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.432 (lit.) |

Chemical Purity and Impurity Profile

The purity of research-grade this compound is most commonly determined by Gas Chromatography (GC). High-quality reagents typically have a purity of 98% or greater.

Table 2: Purity Specifications for Research-Grade this compound

| Parameter | Specification | Typical Analytical Method |

| Purity | ≥ 98.0% or ≥ 99% | Gas Chromatography (GC) |

Potential Impurities:

The most common method for synthesizing this compound is the Fischer esterification of suberic acid with methanol in the presence of an acid catalyst. Based on this synthesis route, potential impurities may include:

-

Suberic Acid: Unreacted starting material.

-

Monomethyl suberate: The mono-esterified intermediate.

-

Methanol: Residual solvent from the esterification process.

-

Water: A byproduct of the esterification reaction.

-

Catalyst Residues: Traces of the acid catalyst used.

A thorough quality control process will quantify these potential impurities to ensure they are below acceptable limits for research applications.

Analytical Methodologies for Quality Control

To ensure the quality and purity of this compound, a combination of analytical techniques is employed. These methods provide both qualitative and quantitative data on the compound's identity and purity.

Gas Chromatography (GC)

Gas Chromatography is the primary method for determining the purity of this compound. It separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol for GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A common choice is a nonpolar or mid-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS) or a polyethylene glycol (e.g., DB-Wax) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.[4]

-

Detector Temperature: 280 °C.[4]

-

Oven Temperature Program:

-

Sample Preparation: The sample is typically diluted in a suitable solvent like dichloromethane or ethyl acetate before injection.

-

Data Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

While GC is more common for purity assessment of this volatile compound, HPLC can also be used, particularly for detecting less volatile impurities like residual suberic acid.

Experimental Protocol for HPLC Analysis (adapted from a method for Dimethyl Fumarate):

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Inertsil ODS, 150 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate buffer, pH 6.8) in a 50:50 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 35 °C.[6]

-

Detection: UV detection at 210 nm.[6]

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Data Analysis: The retention time and peak area are used to identify and quantify this compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the identity of this compound. Both ¹H NMR and ¹³C NMR are used.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include those for the methyl ester protons and the methylene protons of the aliphatic chain.

-

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. Expected signals include those for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the aliphatic backbone.

Spectral data for this compound can be found in public databases such as PubChem and ChemicalBook for comparison.[7][8]

Mass Spectrometry (MS)

Coupled with Gas Chromatography (GC-MS), Mass Spectrometry provides structural information by analyzing the mass-to-charge ratio of ionized fragments of the molecule. This technique is invaluable for confirming the identity of this compound and identifying unknown impurities. The fragmentation pattern of this compound will show a characteristic molecular ion peak and other fragment ions corresponding to the loss of methoxy groups and cleavage of the aliphatic chain.

Application Workflow: Synthesis of a Target Molecule

As this compound is primarily used as a chemical intermediate, a relevant experimental workflow involves its use in the synthesis of a more complex target molecule. The following diagram illustrates a general workflow for such a synthesis, including quality control steps for the starting material.

Caption: Workflow for the use of this compound in chemical synthesis.

Conclusion

The quality of research-grade this compound is crucial for the reliability and reproducibility of experimental results. This guide has provided an overview of the key quality specifications, including purity levels and physical properties. Detailed protocols for essential analytical techniques such as GC, HPLC, NMR, and MS have been outlined to assist researchers in verifying the quality of this reagent. By adhering to these quality control measures, scientists and drug development professionals can ensure the integrity of their synthetic pathways and the validity of their research outcomes.

References

- 1. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 1732-09-8,this compound | lookchem [lookchem.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. agilent.com [agilent.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(1732-09-8) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Dimethyl Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity dimethyl suberate, a versatile diester increasingly utilized in pharmaceutical research and drug development. This document outlines commercial suppliers, key chemical and physical properties, synthesis and purification methodologies, and significant applications, with a focus on its role as a crosslinking agent and a component in the synthesis of advanced drug delivery systems.

Commercial Availability of High-Purity this compound

High-purity this compound is readily available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. These suppliers typically offer various grades and quantities, accompanied by certificates of analysis detailing the purity and key physical properties.

Table 1: Prominent Commercial Suppliers of High-Purity this compound

| Supplier | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥99% | 25 g, 100 g, Bulk | Offers detailed product information and access to Certificates of Analysis.[1] |

| TCI America | >98.0% (GC) | 25 mL, 500 mL, Bulk | Provides specifications and safety data sheets.[2] |

| Thermo Scientific (Alfa Aesar) | 99% | 25 g, 100 g | |

| BOC Sciences | Custom Synthesis Available | Research and Bulk Quantities | Specializes in providing a wide range of services to the pharmaceutical industry, including custom synthesis.[3] |

| Penta International | Not specified | Bulk | A supplier for various chemical applications, including flavor and fragrance.[3] |

| Santa Cruz Biotechnology | Not specified | Research Quantities | Provides biochemicals for research purposes.[4] |

Physicochemical Properties and Specifications

This compound, also known as dimethyl octanedioate, is the dimethyl ester of suberic acid. Its chemical structure and properties make it a valuable intermediate in various chemical syntheses.[5]

Table 2: Key Physicochemical Data of High-Purity this compound

| Property | Value | Reference |

| CAS Number | 1732-09-8 | [5] |

| Molecular Formula | C₁₀H₁₈O₄ | [6] |

| Molecular Weight | 202.25 g/mol | [6] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Purity (Typical) | ≥98% to 99% (by GC) | [1][2] |

| Boiling Point | 268 °C (lit.) | [1] |

| Density | 1.014 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.432 (lit.) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[5] | |

| Storage Temperature | 2-8°C | [1] |

Analytical Methods for Purity Determination: The purity of this compound is typically determined by gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for impurity identification.[] Other analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are also employed for structural confirmation and quantification.[]

Synthesis and Purification Protocols

High-purity this compound is typically synthesized through the esterification of suberic acid with methanol.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from suberic acid and methanol using an acid catalyst.

Materials:

-

Suberic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve suberic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain crude this compound.

Purification of this compound

For applications requiring high purity, the crude this compound can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent at low temperatures.[8]

Applications in Drug Development

This compound and its derivatives are valuable tools in drug development, primarily utilized as crosslinking agents and as linkers in the synthesis of complex drug delivery systems.

Role in Antibody-Drug Conjugates (ADCs)

Dicarboxylic acid esters are key components in the design of linkers for antibody-drug conjugates (ADCs).[9] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connects the antibody to the drug and is designed to be stable in circulation but to release the drug upon internalization into the target cell. Dicarboxylic acid esters can be incorporated into these linkers to provide a stable, defined-length spacer between the antibody and the cytotoxic payload.[10]

Caption: Workflow of ADC synthesis and its mechanism of action.

Protein Crosslinking Studies

Homobifunctional crosslinking agents are essential for studying protein-protein interactions and protein quaternary structure. While this compound itself is not a crosslinker, it is a precursor to the widely used crosslinking agent disuccinimidyl suberate (DSS). DSS contains a suberate backbone and reacts with primary amines (such as the side chains of lysine residues) on proteins to form stable amide bonds.[11][12] The fixed distance of the suberate spacer arm (11.4 Å) provides spatial information about the proximity of the crosslinked amino acid residues.

Caption: A typical experimental workflow for protein crosslinking using DSS.

Biomedical Polymers and Drug Delivery

This compound can be used as a monomer or a plasticizer in the synthesis of biodegradable and biocompatible polymers for biomedical applications.[13] These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[14][15] The ester linkages in the polymer backbone derived from this compound are susceptible to hydrolysis, leading to the degradation of the polymer and the gradual release of the encapsulated drug. The biocompatibility of such polymers is a critical factor and needs to be thoroughly evaluated.[16][17][18][19]

Experimental Protocol: Protein Crosslinking with a this compound-Derived Crosslinker (DSS)

This protocol is adapted from standard procedures for using disuccinimidyl suberate (DSS) to crosslink proteins.[1][20]

Objective: To covalently crosslink interacting proteins in a sample using DSS.

Materials:

-

Disuccinimidyl suberate (DSS)

-

Dry dimethyl sulfoxide (DMSO)

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7-9

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (optional)

Procedure:

-

Preparation of DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25-50 mM. DSS is moisture-sensitive and should be handled accordingly.

-

Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer at a concentration suitable for crosslinking (typically 0.1-5 mg/mL).

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final DSS concentration in the range of 0.25-5 mM. The optimal concentration will depend on the specific proteins and their concentrations and should be determined empirically. A 20- to 50-fold molar excess of crosslinker to protein is often a good starting point.[1]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.

-

Analysis: Analyze the crosslinked products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands. For identification of crosslinked peptides and interaction sites, the sample can be further processed for analysis by mass spectrometry.

Conclusion

High-purity this compound is a readily accessible and versatile chemical building block with significant applications in the fields of pharmaceutical research and drug development. Its utility as a precursor for crosslinking agents and as a component in the synthesis of linkers for antibody-drug conjugates underscores its importance for scientists and researchers working on novel therapeutic strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for the effective utilization of this compound in a laboratory setting.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound | 1732-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound, 1732-09-8 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]

- 9. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]

- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukm.my [ukm.my]

- 14. ajchem-a.com [ajchem-a.com]

- 15. ascendiacdmo.com [ascendiacdmo.com]

- 16. Biocompatibility studies on plasma polymerized interface materials encompassing both hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. saliterman.umn.edu [saliterman.umn.edu]

- 18. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 19. Biocompatibility study of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Dimethyl Suberate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl suberate (CAS No. 1732-09-8), a diester commonly utilized as an intermediate in organic synthesis and in the formulation of various materials.[1][2][3] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₄ | [1][6] |

| Molecular Weight | 202.25 g/mol | [1][7] |

| Appearance | Clear, colorless to very light yellow liquid | [1][4][5] |

| Odor | Odorless to mild, pleasant odor | [2][8][9] |

| Boiling Point | 268 °C (514.4 °F) at 760 mmHg | [1][5][8] |

| Melting Point | -1.6°C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3][4] |

| Density | 1.014 g/mL at 25 °C | [1] |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and ether. | [2][10] |

| Vapor Pressure | 0.00789 mmHg at 25°C | [3] |

| Refractive Index | n20/D 1.432 | [1] |

Hazard Identification and Toxicology

While not classified as a hazardous substance under GHS standards, this compound may cause mild irritation to the skin, eyes, and respiratory tract.[6][11] The toxicological properties of this chemical have not been fully investigated.[4] Therefore, caution is advised, and exposure should be minimized.

Potential Health Effects: [4]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation. Repeated contact may lead to dryness or cracking.[6]

-

Inhalation: Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation.[4][6]

-

Ingestion: May cause irritation of the digestive tract.[4]

Toxicological Data Summary:

| Test | Result | Reference(s) |

| LD50/LC50 | Not available | [4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [4] |

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[6]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]

Handling Procedures

-

Preparation:

-

Ensure all necessary PPE is donned correctly.

-

Verify that the work area is clean and free of incompatible materials.

-

Confirm the location and functionality of the nearest eyewash station and safety shower.

-

-

Dispensing and Use:

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4] The recommended storage temperature is between 2-8°C.[11]

-

Keep containers tightly closed to prevent contamination and evaporation.[6]

-

Incompatible materials include strong oxidizing agents, acids, and bases.[4][6][11]

Emergency Procedures

The following flowchart details the appropriate first aid and emergency response measures.

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures

-

Small Spills:

-

Large Spills:

Fire-Fighting Measures

-

This compound is combustible.[11]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8][9]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4][8]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[4][8]

-

Conditions to Avoid: Excess heat and incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[4][8][11]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[4][8]

-

Hazardous Polymerization: Has not been reported to occur.[4][8]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[6][11] Do not allow the product to enter drains.[11]

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures before working with this chemical. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Cas 1732-09-8,this compound | lookchem [lookchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 1732-09-8 [chemicalbook.com]

- 6. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 7. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound, 1732-09-8 [thegoodscentscompany.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes: Dimethyl Suberate Derivatives for Protein Cross-Linking

Introduction

Chemical cross-linking is a powerful technique used to study protein-protein interactions, analyze protein complex topology, and stabilize protein structures for analysis. Homobifunctional cross-linking agents, which possess two identical reactive groups, are widely used to covalently link interacting proteins. This document provides detailed application notes and protocols for the use of suberate-based cross-linking agents, specifically focusing on Dimethyl Suberimidate (DMS) and Disuccinimidyl Suberate (DSS), two common reagents for targeting primary amines.

It is important to clarify the nomenclature. While "Dimethyl suberate" is chemically Dimethyl octanedioate, a simple diester not typically used for protein cross-linking, the term is often colloquially confused with amine-reactive cross-linkers derived from suberic acid. This guide will focus on two such reagents:

-

Dimethyl Suberimidate (DMS): An imidoester-based cross-linker that reacts with primary amines to form amidine bonds. This reaction preserves the positive charge of the original amine group.

-

Disuccinimidyl Suberate (DSS): An N-hydroxysuccinimide (NHS) ester-based cross-linker that also reacts with primary amines but forms stable amide bonds, neutralizing the original positive charge.

These agents are invaluable for capturing both stable and transient protein interactions, making them essential tools in proteomics, structural biology, and drug development.

Properties of Amine-Reactive Suberate Cross-linkers

The selection of a cross-linker depends on the specific application, considering factors like solubility, membrane permeability, and the desired chemical properties of the resulting linkage. The properties of DMS, DSS, and its water-soluble analog BS³ are summarized below.

| Property | Dimethyl Suberimidate (DMS) | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS³) |

| Alternative Names | Dimethyl suberimidate dihydrochloride | Suberic acid bis(N-hydroxysuccinimide ester) | Sulfo-DSS |

| Molecular Formula | C₁₀H₂₂N₂O₂·2HCl | C₁₆H₂₀N₂O₈ | C₁₆H₁₈N₂O₁₄S₂Na₂ |

| Molecular Weight | 275.21 g/mol | 368.35 g/mol | 572.43 g/mol |

| Spacer Arm Length | ~11 Å | 11.4 Å | 11.4 Å |

| Reactive Groups | Imidoester | NHS ester | Sulfo-NHS ester |

| Target Specificity | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |

| Resulting Bond | Amidine | Amide | Amide |

| Charge Preservation | Preserves positive charge | Neutralizes positive charge | Neutralizes positive charge |

| Solubility | Water-soluble | Water-insoluble (dissolve in DMSO or DMF) | Water-soluble |

| Membrane Permeability | Permeable (less than DSS) | Permeable | Impermeable |

| Optimal pH Range | 8.0 - 10.0 | 7.0 - 9.0 | 7.0 - 9.0 |

Mechanism of Action

DMS and DSS react with primary amines found on the side chains of lysine residues and the N-terminus of proteins. However, the chemistry of the reaction and the resulting covalent bond differ significantly.

-

Dimethyl Suberimidate (DMS): The imidoester groups of DMS react with primary amines in a process called amidination. This reaction forms a stable amidine bond and importantly, preserves the net positive charge of the lysine residue, which can be crucial for maintaining protein structure and function.

Caption: Reaction of DMS with primary amines to form an amidine bond.

-

Disuccinimidyl Suberate (DSS): The N-hydroxysuccinimide (NHS) ester groups of DSS undergo nucleophilic substitution with primary amines, resulting in a stable amide bond. This reaction releases an N-hydroxysuccinimide leaving group and neutralizes the positive charge of the amine.[1]

Caption: Reaction of DSS with primary amines to form an amide bond.

Applications

DMS and DSS are versatile tools for a wide range of applications in research and drug development.

-